

# FR901465 in Cancer Research: A Technical Guide to a Potent Spliceosome Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**FR901465** and its analogues represent a promising class of anti-cancer agents that function as potent and specific inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread splicing alterations, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to **FR901465** and its analogues in the context of cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively study and potentially exploit this unique class of anti-cancer compounds.

## Mechanism of Action: Targeting the Spliceosome

**FR901465** and its related compounds, including FR901463, FR901464, and the semi-synthetic derivative Spliceostatin A, exert their anti-tumor effects by directly binding to the SF3B1 protein, a core component of the U2 snRNP within the spliceosome.<sup>[1][2]</sup> This interaction is non-covalent and highly specific, leading to the destabilization of the pre-mRNA's interaction with the spliceosome.<sup>[3]</sup> The binding of these inhibitors is thought to interfere with a critical conformational change in SF3B1 that is necessary for the progression of the splicing process.<sup>[4][5]</sup> This disruption of the spliceosome's function leads to a global modulation of pre-mRNA

splicing, resulting in the accumulation of unspliced or aberrantly spliced mRNA transcripts.[2][6] Consequently, this leads to the downregulation of key cancer-related genes and the induction of cell cycle arrest and apoptosis.[7][8]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FR901465** on the spliceosome.

## Signaling Pathways Affected by FR901465

The inhibition of SF3B1 by **FR901465** triggers a cascade of downstream signaling events, ultimately contributing to its anti-cancer activity. Two key pathways that are significantly impacted are the MYC and NF-κB signaling pathways.

- **MYC Stabilization:** Mutations in SF3B1, the target of **FR901465**, have been shown to promote the decay of transcripts for the protein phosphatase 2A (PP2A) subunit PPP2R5A.

[9][10] This leads to increased phosphorylation of the oncoprotein c-MYC at serine 62, a modification that enhances its stability and oncogenic activity.[10] By inhibiting the function of both wild-type and mutant SF3B1, **FR901465** can indirectly lead to the destabilization of c-MYC, a critical driver of proliferation in many cancers.

- NF-κB Pathway Activation: Aberrant splicing of MAP3K7, a key regulator of the NF-κB pathway, has been observed in cells with SF3B1 mutations.[11] This can lead to the activation of NF-κB signaling, which is involved in inflammation, cell survival, and proliferation.[11] The impact of **FR901465** on this pathway is complex and may be context-dependent, but modulation of NF-κB signaling is a likely consequence of its spliceosome-inhibitory activity.

[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by **FR901465**-mediated SF3B1 inhibition.

## Preclinical Data

### In Vitro Cytotoxicity

FR901464, a close analogue of **FR901465**, has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, with IC<sub>50</sub> values typically in the sub-nanomolar to low nanomolar range.

| Cell Line          | Cancer Type       | IC <sub>50</sub> (ng/mL) | Reference           |
|--------------------|-------------------|--------------------------|---------------------|
| DLD1               | Colorectal Cancer | 0.71                     | <a href="#">[7]</a> |
| HCT116             | Colorectal Cancer | 0.31                     | <a href="#">[7]</a> |
| RKO                | Colorectal Cancer | <1                       | <a href="#">[7]</a> |
| Human Fibroblasts  | Normal Tissue     | 0.18                     | <a href="#">[7]</a> |
| K562 (SF3B1 WT)    | Leukemia          | >10 nM                   | <a href="#">[3]</a> |
| K562 (SF3B1 K700E) | Leukemia          | <1 nM                    | <a href="#">[3]</a> |

Table 1: In Vitro Cytotoxicity of FR901464

### In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of FR901464 and its more recent analogue, H3B-8800.

| Compound | Cancer Model                 | Dosing               | Outcome                                                       | Reference |
|----------|------------------------------|----------------------|---------------------------------------------------------------|-----------|
| FR901464 | RKO (Colorectal) Xenograft   | 0.75 mg/kg, i.p.     | Significant tumor growth inhibition, but with severe toxicity | [7]       |
| H3B-8800 | K562 (SF3B1 WT) Xenograft    | 8 mg/kg, oral, daily | Slowed tumor growth                                           | [3]       |
| H3B-8800 | K562 (SF3B1 K700E) Xenograft | 8 mg/kg, oral, daily | Complete abrogation of tumor growth                           | [3]       |
| H3B-8800 | SRSF2-mutant CMMR PDX        | Not specified        | Substantial reduction of leukemic burden                      | [12]      |

Table 2: In Vivo Efficacy of FR901464 and H3B-8800

## Clinical Data

The clinical development of direct **FR901465** analogues has been challenging. A phase 1 trial of E7107, a derivative of the related natural product pladienolide B, was conducted in patients with advanced solid tumors.

| Parameter                       | Value                                                                       | Reference           |
|---------------------------------|-----------------------------------------------------------------------------|---------------------|
| Trial Identifier                | NCT00499499                                                                 | <a href="#">[1]</a> |
| Phase                           | 1                                                                           | <a href="#">[1]</a> |
| Patient Population              | Advanced or metastatic solid tumors                                         | <a href="#">[1]</a> |
| Maximum Tolerated Dose (MTD)    | 4.3 mg/m <sup>2</sup> (intravenous, days 1 and 8 every 21 days)             | <a href="#">[1]</a> |
| Dose-Limiting Toxicities (DLTs) | Diarrhea, vomiting, dehydration, myocardial infarction                      | <a href="#">[1]</a> |
| Pharmacokinetics                | Rapid distribution, moderate elimination half-life (6-13 h), high clearance | <a href="#">[1]</a> |
| Best Response                   | Stable disease in 8 patients                                                | <a href="#">[1]</a> |
| Reason for Discontinuation      | Two cases of vision loss                                                    | <a href="#">[1]</a> |

Table 3: Summary of Phase 1 Clinical Trial of E7107

More recently, H3B-8800, an orally bioavailable SF3B1 modulator, has entered clinical trials for patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[\[2\]](#)[\[12\]](#)

## Experimental Protocols

### In Vitro Cell Viability Assay



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro cell viability assay.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of **FR901465** in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the drug-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Viability Assessment (MTT Assay):
  - Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  - Remove the medium and add 100  $\mu$ L of DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with **FR901465** at the desired concentration for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
- Staining:
  - Resuspend the cells in 1X Annexin V binding buffer.
  - Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI).
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry.

- Annexin V-positive, PI-negative cells are considered early apoptotic.
- Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

## Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

- Cell Treatment: Treat cells with **FR901465** as described for the apoptosis assay.
- Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
- Staining:
  - Wash the fixed cells with PBS.
  - Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

## Western Blot Analysis

Protocol:

- Protein Extraction: Treat cells with **FR901465**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with primary antibodies against SF3B1, c-MYC, phospho-p65 (for NF-κB activation), or β-actin (as a loading control) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Tumor Model



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo xenograft tumor model.

## Protocol:

- Cell Preparation: Culture colorectal cancer cells (e.g., RKO) and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
- Tumor Implantation: Subcutaneously inject  $5 \times 10^6$  cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[\[13\]](#)
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer FR901464 (e.g., 0.5-0.75 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.[\[7\]](#)
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width<sup>2</sup>) / 2.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## Conclusion and Future Directions

**FR901465** and its analogues are powerful tools for cancer research, offering a unique mechanism of action by targeting the spliceosome. Their potent in vitro and in vivo anti-tumor activity, particularly in cancers with spliceosome mutations, highlights their therapeutic potential. However, the clinical development of these compounds has been hampered by toxicity concerns. Future research should focus on developing analogues with an improved therapeutic window, identifying predictive biomarkers of response, and exploring combination therapies to enhance efficacy and mitigate resistance. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this exciting class of anti-cancer agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test-firing ammunition for spliceosome inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in the RNA Splicing Factor SF3B1 Promote Tumorigenesis through MYC Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in the RNA splicing factor SF3B1 promote tumorigenesis through MYC stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant SF3B1 promotes AKT- and NF-κB–driven mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Establishing metastatic patient-derived xenograft model for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR901465 in Cancer Research: A Technical Guide to a Potent Spliceosome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674043#fr901465-in-cancer-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)